N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic compound that features a benzofuran ring, a hydroxypropyl group, and a trifluoromethylphenyl group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Mode of Action
Benzofuran compounds have been found to exhibit various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds , it can be inferred that multiple biochemical pathways may be affected.
Result of Action
Benzofuran compounds have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may induce a range of molecular and cellular changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the benzofuran derivative.
Attachment of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a Friedel-Crafts acylation reaction, using trifluoromethylbenzoyl chloride as the acylating agent.
Formation of Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the intermediate product with oxalyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and reduce side reactions .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide linkage can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran structures, such as benzofuran-2-carboxylic acid and benzofuran-3-carboxamide.
Trifluoromethylphenyl derivatives: Compounds like 3-(trifluoromethyl)aniline and 3-(trifluoromethyl)benzoic acid.
Uniqueness
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is unique due to its combination of a benzofuran ring, a hydroxypropyl group, and a trifluoromethylphenyl group. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c1-19(28,16-9-12-5-2-3-8-15(12)29-16)11-24-17(26)18(27)25-14-7-4-6-13(10-14)20(21,22)23/h2-10,28H,11H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEGSSCNPIFOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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